MRE-269

Übersicht

Beschreibung

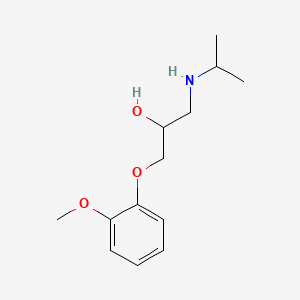

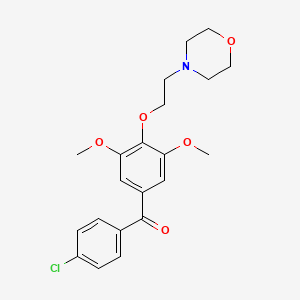

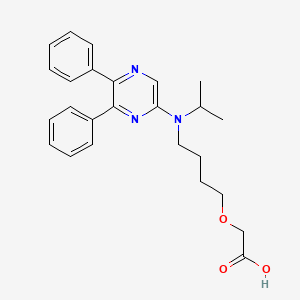

“(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid” is the main metabolite of the selective prostacyclin (PGI (2)) receptor (IP receptor) agonist selexipag . It is also known as ACT-333679 and MRE-269 . It is an orally available, long-acting nonprostanoid prostacyclin receptor (IP receptor) agonist prodrug . It is used for the treatment of pulmonary arterial hypertension .

Synthesis Analysis

The compound has been synthesized as a novel diphenylpyrazine derivative to overcome the short half-lives of prostacyclin (PGI (2)) and its analogs, which are useful for the treatment of various vascular disorders .Molecular Structure Analysis

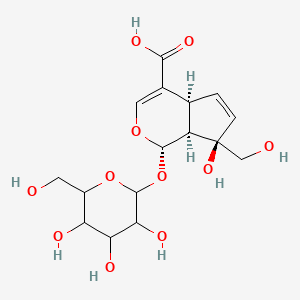

The molecular formula of the compound is C25H29N3O3 . It is a member of the class of pyrazines that carries two additional phenyl substituents at positions 5 and 6 on the pyrazine ring .Chemical Reactions Analysis

The compound is a prodrug of the active form {4- [ (5,6-diphenylpyrazin-2-yl) (isopropyl)amino]butoxy}acetic acid (this compound) .Physical And Chemical Properties Analysis

The molecular weight of the compound is 419.5 g/mol . The compound is solid in physical form .Wissenschaftliche Forschungsanwendungen

Pulmonale arterielle Hypertonie (PAH) Behandlung

MRE-269 ist ein aktiver Metabolit von Selexipag und wirkt als selektiver IP-Rezeptoragonist . Es wird hauptsächlich zur Behandlung von PAH eingesetzt, einer progredienten Erkrankung, die durch hohen Blutdruck in den Arterien der Lunge gekennzeichnet ist. Durch die gezielte Aktivierung des IP-Rezeptors induziert this compound eine Vasodilatation, die die Symptome von PAH lindern und die Lebensqualität der Patienten verbessern kann.

Vasodilatationsforschung

Forschungen haben gezeigt, dass this compound eine endothelabhängige Vasodilatation der extra-lobularen Pulmonalarterie (EPA) der Ratte induziert . Diese Anwendung ist bedeutsam für das Verständnis der Mechanismen der Blutgefäßrelaxation und könnte Auswirkungen auf die Entwicklung von Behandlungen für verschiedene Herz-Kreislauf-Erkrankungen haben.

cAMP-Signalweg-Untersuchung

Es wurde beobachtet, dass this compound und andere IP-Rezeptoragonisten, einschließlich Epoprostenol, Iloprost, Treprostinil und Beraprost, den cAMP-Spiegel in menschlichen glatten Muskelzellen der Pulmonalarterie (hPASMC) erhöhen . Diese Anwendung ist entscheidend für die Untersuchung des cAMP-Signalwegs, der eine wichtige Rolle bei vielen biologischen Prozessen spielt, darunter Zellproliferation, Differenzierung und Apoptose.

Anti-inflammatorische und Allergieforschung

Der Prostacyclin (PGI2)-Rezeptor (IP), den this compound aktiviert, ist mit der Blutdruckregulation, Allergien und der Entzündungsreaktion verbunden . Die Selektivität von this compound für den IP-Rezeptor macht ihn zu einem wertvollen Instrument für die Erforschung der Rolle dieses Rezeptors bei allergischen und entzündlichen Erkrankungen.

Arzneimittelentwicklung und Selektivität

Strukturstudien des IP-Rezeptors in Bindung mit this compound haben Schlüsselreste aufgezeigt, die die überlegene Selektivität von this compound gegenüber anderen Medikamenten wie Treprostinil bestimmen . Diese Anwendung ist essentiell für die Entwicklung neuer Medikamente, die den IP-Rezeptor mit reduzierter Off-Target-Aktivierung und Nebenwirkungen ansteuern.

Molekularerkennung Studien

This compound wurde in Kryo-Elektronenmikroskopie (Kryo-EM)-Studien verwendet, um die molekulare Erkennung und Aktivierung des IP-Rezeptors zu verstehen . Erkenntnisse aus diesen Studien können bei der Entwicklung effektiverer und selektiverer Agonisten für den IP-Rezeptor helfen, was möglicherweise zu besseren therapeutischen Wirkstoffen führt.

Wirkmechanismus

Target of Action

MRE-269, also known as ACT-333679, is an active metabolite of the drug Selexipag . It acts as a selective agonist of the prostacyclin (IP) receptor . The IP receptor plays a crucial role in vasodilation and inhibition of platelet aggregation .

Mode of Action

This compound interacts with the IP receptor, leading to its activation . This interaction results in an increase in vasodilation in the pulmonary circulation and a decrease in elevated pressure in the blood vessels supplying blood to the lungs .

Biochemical Pathways

The activation of the IP receptor by this compound leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in human pulmonary artery smooth muscle cells (hPASMC) . This increase in cAMP levels results in vasodilation, which is beneficial in conditions like pulmonary arterial hypertension (PAH) .

Pharmacokinetics

Selexipag, the prodrug of this compound, is rapidly absorbed and hydrolyzed in vivo to form this compound . At steady state, the respective mean elimination half-life of Selexipag and this compound was found to be between 0.8 and 2.5 hours .

Result of Action

The activation of the IP receptor by this compound leads to significant relaxation of the pulmonary artery . This effect is only significant at high concentrations of above 10 μm . In addition, this compound has been found to be more effective at stopping the growth of lung cells from people with chronic thromboembolic pulmonary hypertension (CTEPH) than it is in healthy lung cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the vasorelaxant effects of this compound on rat small intralobar pulmonary artery (SIPA) and extralobar pulmonary artery (EPA) are the same, while other IP receptor agonists induce less vasodilation in SIPA than in EPA . This suggests that the anatomical location within the pulmonary system may influence the action of this compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQMKCBWYCWFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801153092 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

475085-57-5 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475085-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ACT-333679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACT-333679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.